molecular formula C6H5BrN2O2 B1280105 2-Bromo-5-methyl-3-nitropyridine CAS No. 23056-46-4

2-Bromo-5-methyl-3-nitropyridine

Cat. No. B1280105
CAS RN: 23056-46-4
M. Wt: 217.02 g/mol
InChI Key: AESPBTFGZRRYRJ-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-3-nitropyridine is a compound that is structurally related to various nitropyridines, which have been extensively studied due to their interesting chemical and physical properties. These compounds are often intermediates in the synthesis of pharmaceuticals and pesticides and have been the subject of various spectroscopic and quantum chemical studies. They are known for their potential toxicity, as well as their utility in various chemical reactions and potential applications in materials science, particularly in the field of non-linear optics (NLO) .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 5-bromo-2-nitropyridine, can be achieved through the oxidation of corresponding amines. For instance, 5-bromo-2-nitropyridine has been prepared from its amine precursor using hydrogen peroxide oxidation on a large scale. This process required careful optimization to achieve high conversion rates and reproducibility, as well as thorough safety studies to ensure the stability of the oxidant mixture and the safety of the oxidation reaction . Additionally, reactions of bromomethyl-nitropyridines with aromatic amines have been explored, leading to the formation of various pyrazolo-pyridines depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using density functional theory (DFT) and spectroscopic methods such as FT-IR and FT-Raman. These studies provide insights into the equilibrium geometry, vibrational frequencies, and potential energy distribution (PED) of the molecules. For example, quantum chemical calculations have been used to determine the optimized geometry and complete vibrational assignments for 2-amino-3-bromo-5-nitropyridine, which is structurally similar to 2-bromo-5-methyl-3-nitropyridine . The crystal structure of related compounds, such as 2-bromo-4-nitropyridine N-oxide, has also been determined, revealing details about the orientation of substituents and intermolecular interactions .

Chemical Reactions Analysis

Nitropyridines participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the electron density distribution within the molecule. For instance, the reaction of bromomethyl-nitropyridines with aromatic amines can lead to the formation of arylaminomethyl-nitropyridines or pyrazolo-pyridines, depending on the reaction conditions . The biological activity of these compounds can be inferred from their electrophilicity index and other quantum chemical parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are closely related to their molecular structure. Spectroscopic studies provide valuable information about the vibrational characteristics of these compounds, which can be correlated with their molecular geometry. The electronic properties, such as HOMO-LUMO energies and the energy gap, are important for understanding the reactivity and stability of the molecules. Additionally, the NLO properties, such as hyperpolarizability, are of particular interest for materials science applications. For example, the high beta value and non-zero dipole moment of 2-amino-3-bromo-5-nitropyridine suggest that it could be a good candidate for NLO material . The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been studied for different temperatures, providing insights into the stability and reactivity of these compounds .

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines

    • Application : Nitropyridines are used in the synthesis of various organic compounds. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
    • Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
    • Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
  • Preparation of (piperazin-1-ylmethyl)biaryls

    • Application : 2-Bromo-5-nitropyridine was used in preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
    • Method : The method involves a Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross coupling reaction .
    • Results : The result is the formation of boc-protected (piperazin-1-ylmethyl)biaryls .
  • Synthesis of 3-(hetero)arylated phenothiazines

    • Application : 2-Bromo-3-nitropyridine may be used in the synthesis of 3-(hetero)arylated phenothiazines .
    • Method : The exact method is not specified, but it likely involves a palladium-catalyzed cross-coupling reaction .
    • Results : The result is the formation of 3-(hetero)arylated phenothiazines .
  • Synthesis of 2-Substituted-5-Nitropyridines

    • Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
    • Method : The exact method is not specified, but it likely involves a series of substitution reactions .
    • Results : The result is the formation of a series of 2-substituted-5-nitro-pyridines .
  • Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

    • Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Method : The method involves a series of substitution reactions .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of 2-Pyridyl Analogs

    • Application : 2-Bromo-5-nitropyridine was used in the synthesis of 2-pyridyl analogs .
    • Method : The exact method is not specified, but it likely involves a series of substitution reactions .
    • Results : The result is the formation of 2-pyridyl analogs .
  • Synthesis of Imidazo Pyridines

    • Application : From 4-aminopyridine, imidazo pyridines have been synthesized .
    • Method : The exact method is not specified, but it likely involves a series of substitution reactions .
    • Results : The result is the formation of imidazo pyridines .
  • Synthesis of 3-Nitropyridine-2-Carbonitrile

    • Application : 2-Bromo-3-nitropyridine may be used in the synthesis of 3-nitropyridine-2-carbonitrile .
    • Method : The exact method is not specified, but it likely involves a series of substitution reactions .
    • Results : The result is the formation of 3-nitropyridine-2-carbonitrile .
  • Synthesis of Pyrrolo Pyridine

    • Application : 2-Bromo-3-nitropyridine may be used in the synthesis of pyrrolo pyridine .
    • Method : The exact method is not specified, but it likely involves a series of substitution reactions .
    • Results : The result is the formation of pyrrolo pyridine .

Safety And Hazards

When handling 2-Bromo-5-methyl-3-nitropyridine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

2-bromo-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPBTFGZRRYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494244
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-3-nitropyridine

CAS RN

23056-46-4
Record name 2-Bromo-5-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To concentrated HBr (48%, 28.6 mL) was added 5-methyl-3-nitro-pyridin-2-ylamine (5 g, 32.6 mmol) in portions at 0° C. temperature with stirring. The mixture was stirred until the internal temperature reached to −10° C., then bromine was added drop wise. A solution of NaNO2 (7.6 g, 110.84 mmol) in water (11 mL) was added slowly to maintain the reaction mixture temperature below 0° C. The dark mixture (gas evolution was observed) was stirred for 1 h at 0° C. then was carefully treated (slow addition) with a solution of NaOH (12 g, 300 mmol) in water (17 mL) while maintaining the internal temperature below 20° C. The mixture was stirred for an additional 1 h, then was filtered, dried under vacuum for 6 h and purified by recrystallization using 95% EtOH to get pure 2-bromo-5-methyl-3-nitro-pyridine (1.96 g) as yellow solid in 28% first crop yield. ESMS m/z (relative intensity): 217 (M+H)+ (100).
Name
Quantity
28.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

POBr3 (222.8 g, 0.78 mol) was added in portions to 2-hydroxy-5-methyl-3-nitropyridine (100 g, 0.65 mol) in DMF (500 mL) with stirring at 0-10° C. then the reaction mixture was stirred at 80° C. under nitrogen for 12 hours. Reaction mixture was cooled and poured into crushed ice (1 Kg), obtained solid was filtered, washed thoroughly with ice-cold water (2×500 mL), dried in a desiccator under high vacuum for one day to obtain 2-bromo-5-methyl-3-nitropyridine as yellow solid (121 g) in 86% yield. (M+H) Expected: 217; found 216.9.
Name
Quantity
222.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FL Setliff, JS Greene - Organic Preparations and Procedures …, 1977 - Taylor & Francis
… Using the identical procedure and quantities of reagents described for the reduction of I to 11, 2-bromo-5methyl-3-nitropyridine (111) was reduced to IV. methylcyclohexane afforded 3.6 …
Number of citations: 2 www.tandfonline.com
FL Setliff, GO Rankin - Journal of Chemical and Engineering Data, 1972 - ACS Publications
… The procedures employed for these reductions were identical tothose described for theconversion of 2-chloro-5methyl-3-nitropyridine and 2-bromo-5-methyl-3-nitropyridine to their …
Number of citations: 3 pubs.acs.org
PL Setliff - Organic Preparations and Procedures International, 1971 - Taylor & Francis
Our interest in 2, 3-dihalopyridines1 as potential progenitors of 2, 3-dehydropyridines (2, 3-pyridynes) prompted the preparation of 2-chloro-3-fluoro-5-methyl pyridine (X) and 2-bromo-3…
Number of citations: 11 www.tandfonline.com

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